丁基二-1-金刚烷基膦

描述

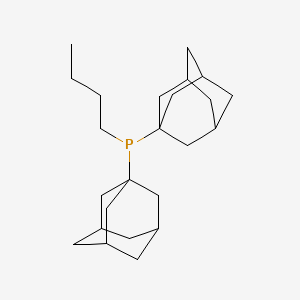

Butyldi-1-adamantylphosphine is a novel phosphine ligand . It can be used as a catalyst . The molecular formula of Butyldi-1-adamantylphosphine is C24H39P .

Synthesis Analysis

There are two main synthetic methods for Butyldi-1-adamantylphosphine . The first method involves adding phosphonium salt to a cooled solution of Et3N in di-n-butyl ether . The second method involves using Cu (OTf) 2 and diphenylphosphine oxide .Molecular Structure Analysis

The molecular formula of Butyldi-1-adamantylphosphine is C24H39P . The average mass is 358.540 Da and the monoisotopic mass is 358.278931 Da .Chemical Reactions Analysis

Butyldi-1-adamantylphosphine is a ligand for the Pd-catalyzed Suzuki coupling reaction .Physical And Chemical Properties Analysis

Butyldi-1-adamantylphosphine is a white to yellow solid with a melting point of 100°C . The estimated boiling point is 449.6±12.0°C .科学研究应用

新型膦配体的合成

丁基二-1-金刚烷基膦: 是一种新型膦配体合成的前体。这些配体在创建用于制药和材料科学的复杂分子中至关重要。 该化合物庞大的金刚烷基提供空间位阻,这在催化循环中可能是有利的,因为它会影响催化剂的反应性和选择性 .

钯催化的Heck反应

在有机化学中,Heck反应是一种在碱和钯催化剂存在下偶联芳基卤化物与烯烃的方法丁基二-1-金刚烷基膦在此反应中用作配体,促进碳-碳键的形成,这对于构建复杂的的有机框架至关重要 .

苯甲酸的芳基化

芳基化过程涉及将芳基引入分子中丁基二-1-金刚烷基膦用作苯甲酸芳基化的配体,这是合成各种芳香族化合物(包括染料、医药和农用化学品中使用的化合物)的关键步骤 .

芳基溴的甲酰化

甲酰化是在分子中引入甲酰基。 丁基二-1-金刚烷基膦在芳基溴的甲酰化中用作配体,该反应对于醛的合成很重要。 醛是有机合成中的基本中间体,在香料和香精行业中都有应用 .

镍催化的脱氮炔烃插入

该应用涉及镍催化的反应,其中丁基二-1-金刚烷基膦用作配体。 该过程允许将炔烃插入分子中,这是合成复杂的有机分子(包括天然产物和药物)的宝贵转化 .

过渡金属催化反应的配体

过渡金属催化的反应在现代合成化学中至关重要丁基二-1-金刚烷基膦用作各种过渡金属催化反应中的配体,增强金属中心的反应性和选择性,这对于开发新的催化过程至关重要 .

安全和危害

未来方向

作用机制

Target of Action

Butyldi-1-adamantylphosphine is primarily targeted as a catalyst in chemical reactions . It is an electron-rich phosphine ligand that is used in palladium-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Butyldi-1-adamantylphosphine involves its interaction with palladium in catalyzing cross-coupling reactions . As an electron-rich phosphine ligand, it enhances the efficiency of these reactions, such as the Heck and Suzuki coupling reactions .

Biochemical Pathways

The biochemical pathways affected by Butyldi-1-adamantylphosphine are primarily those involved in cross-coupling reactions . The compound’s role as a catalyst in these reactions leads to the formation of new chemical bonds, affecting the downstream synthesis of various organic compounds.

Pharmacokinetics

Its physicochemical properties suggest that it is a solid at room temperature, with a melting point of 100°c and an estimated boiling point of 4496±120°C . These properties may impact its bioavailability in potential applications.

Result of Action

The molecular and cellular effects of Butyldi-1-adamantylphosphine’s action are seen in the successful completion of cross-coupling reactions . By acting as a catalyst, it facilitates the formation of new chemical bonds, leading to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of Butyldi-1-adamantylphosphine can be influenced by environmental factors. For instance, it is sensitive to air , suggesting that its storage and use should be in an inert atmosphere to maintain its stability and effectiveness. Furthermore, the temperature can also affect its state and reactivity, as it is a solid at room temperature with specific melting and boiling points .

生化分析

Biochemical Properties

Butyldi-1-adamantylphosphine plays a significant role in biochemical reactions, particularly as a ligand in palladium-catalyzed reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s bulky and electron-rich phosphine ligand structure allows it to effectively stabilize palladium complexes, enhancing their catalytic activity . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis, making Butyldi-1-adamantylphosphine an essential component in biochemical research and industrial applications .

Cellular Effects

Butyldi-1-adamantylphosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with palladium complexes can affect the activity of enzymes involved in these processes . For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways . Additionally, Butyldi-1-adamantylphosphine may impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Butyldi-1-adamantylphosphine exerts its effects through binding interactions with palladium complexes. These interactions enhance the catalytic activity of palladium, facilitating various biochemical reactions . The compound’s bulky and electron-rich structure allows it to stabilize palladium intermediates, preventing their decomposition and ensuring efficient catalysis . This stabilization is achieved through the formation of strong coordination bonds between the phosphine ligand and the palladium center .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyldi-1-adamantylphosphine can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in an inert atmosphere at room temperature to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of Butyldi-1-adamantylphosphine, reducing its effectiveness in biochemical reactions . Long-term studies have shown that the compound can maintain its catalytic activity for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of Butyldi-1-adamantylphosphine vary with different dosages in animal models. At low doses, the compound can effectively facilitate palladium-catalyzed reactions without causing significant toxicity . At higher doses, Butyldi-1-adamantylphosphine may exhibit toxic effects, including adverse impacts on liver and kidney function . These toxic effects are likely due to the accumulation of palladium complexes in these organs, leading to cellular damage and impaired function .

Metabolic Pathways

Butyldi-1-adamantylphosphine is involved in various metabolic pathways, particularly those related to palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, Butyldi-1-adamantylphosphine can enhance the activity of enzymes involved in carbon-carbon bond formation, leading to increased production of specific metabolites .

Transport and Distribution

Within cells and tissues, Butyldi-1-adamantylphosphine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s bulky structure may also influence its transport and distribution, affecting its overall activity and function .

Subcellular Localization

Butyldi-1-adamantylphosphine exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Butyldi-1-adamantylphosphine may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in biochemical reactions . This localization is crucial for the compound’s effectiveness in facilitating palladium-catalyzed reactions and other cellular processes .

属性

IUPAC Name |

bis(1-adamantyl)-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWUNNIRKDDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463920 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321921-71-5 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldi(1-adamantanyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Butyldi-1-adamantylphosphine in the palladium-catalyzed arylation reaction?

A: Butyldi-1-adamantylphosphine acts as a ligand for the palladium catalyst in the arylation reaction. [] Ligands play a crucial role in influencing the catalytic activity and selectivity of transition metal catalysts. In this specific case, the bulky and electron-rich nature of Butyldi-1-adamantylphosphine likely contributes to stabilizing the palladium catalyst and facilitating the oxidative addition step, which is often the rate-determining step in such reactions.

Q2: Are there any alternative ligands used for similar palladium-catalyzed arylation reactions?

A: Yes, a variety of phosphine ligands are employed in palladium-catalyzed arylation reactions. Common examples include triphenylphosphine, tricyclohexylphosphine, and Buchwald ligands like XPhos and SPhos. The choice of ligand can significantly impact the reaction outcome, affecting factors like yield, selectivity, and reaction conditions. [] Further research comparing the performance of Butyldi-1-adamantylphosphine to these other ligands would be valuable to understand its advantages and disadvantages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)

![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)